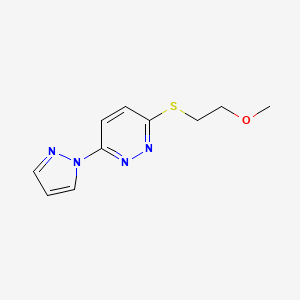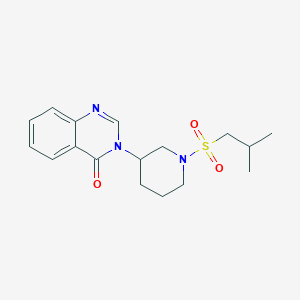
3-(1-(isobutylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(isobutylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a quinazolinone derivative that has been synthesized using specific methods and has been found to exhibit unique biochemical and physiological effects.
科学的研究の応用
Quinazoline Derivatives in Medicinal Chemistry
Quinazoline derivatives, including "3-(1-(isobutylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one," have been extensively studied for their biological activities. These compounds are part of a larger class of fused heterocycles found in over 200 naturally occurring alkaloids. The quinazoline nucleus's stability has led researchers to introduce various bioactive moieties, creating new potential medicinal agents. Quinazoline derivatives have shown antibacterial activity against common pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The solubility challenge remains a significant hurdle in drug development, with ongoing research aiming to overcome antibiotic resistance (Tiwary et al., 2016).
Anti-Colorectal Cancer Activity
Quinazoline compounds have demonstrated promising anti-colorectal cancer efficacy through various mechanisms, including inhibiting growth by modulating genes and proteins involved in cancer progression. The structural diversity of these derivatives, including the flexible chain with terminal phenyl or heterocyclic rings, targets several cancer-related pathways, suggesting the potential for developing new agents with suitable pharmacokinetic profiles for treating colorectal cancer (Moorthy et al., 2023).
Role in Synthesis of Optoelectronic Materials
Research into quinazoline derivatives extends beyond medicinal applications, with studies highlighting their potential in optoelectronic materials. Quinazoline and pyrimidine rings incorporated into π-extended conjugated systems have shown significant value in creating novel materials for organic light-emitting diodes (OLEDs), photoelectric conversion elements, and sensors. This versatility showcases the potential of quinazoline derivatives in developing advanced materials for various technological applications (Lipunova et al., 2018).
特性
IUPAC Name |
3-[1-(2-methylpropylsulfonyl)piperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-13(2)11-24(22,23)19-9-5-6-14(10-19)20-12-18-16-8-4-3-7-15(16)17(20)21/h3-4,7-8,12-14H,5-6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHUOJQASBHXKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)N1CCCC(C1)N2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(isobutylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Acetyl-2-(2,6-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2802137.png)
![3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B2802139.png)
![2-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]quinoxaline](/img/structure/B2802140.png)
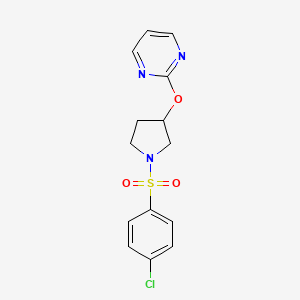


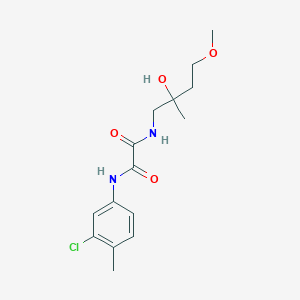

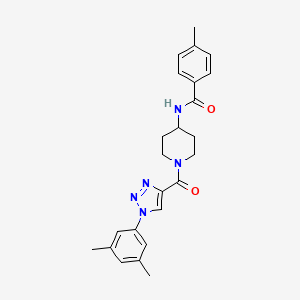

![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2802153.png)
![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide](/img/structure/B2802154.png)
![Ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate;hydrochloride](/img/structure/B2802156.png)
